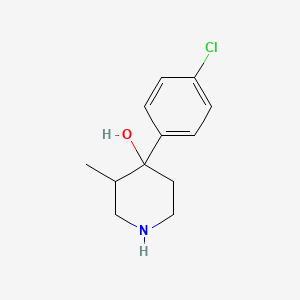![molecular formula C23H23BrN2O5 B8521262 Ethyl 5-bromo-2-formyl-4-[(6-methoxypyridin-3-yl)methyl]-1-(phenylmethoxymethyl)pyrrole-3-carboxylate](/img/structure/B8521262.png)
Ethyl 5-bromo-2-formyl-4-[(6-methoxypyridin-3-yl)methyl]-1-(phenylmethoxymethyl)pyrrole-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 5-bromo-2-formyl-4-[(6-methoxypyridin-3-yl)methyl]-1-(phenylmethoxymethyl)pyrrole-3-carboxylate is a complex organic compound with a unique structure that combines multiple functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-bromo-2-formyl-4-[(6-methoxypyridin-3-yl)methyl]-1-(phenylmethoxymethyl)pyrrole-3-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include:
Bromination: Introduction of the bromine atom at the 5-position of the pyrrole ring.
Formylation: Addition of the formyl group at the 2-position.
Methoxypyridine Substitution: Attachment of the 6-methoxypyridin-3-ylmethyl group at the 4-position.
Esterification: Formation of the ethyl ester at the 3-carboxylate position.
Protection and Deprotection: Use of protecting groups such as phenylmethoxymethyl to ensure selective reactions at specific positions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 5-bromo-2-formyl-4-[(6-methoxypyridin-3-yl)methyl]-1-(phenylmethoxymethyl)pyrrole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: Conversion of the formyl group to a carboxylic acid.
Reduction: Reduction of the formyl group to an alcohol.
Substitution: Nucleophilic substitution at the bromine position.
Coupling Reactions: Formation of carbon-carbon bonds through Suzuki-Miyaura or Sonogashira coupling reactions.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Use of reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Use of nucleophiles such as amines or thiols.
Coupling Reactions: Use of palladium catalysts and appropriate boronic acids or alkynes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the formyl group would yield a carboxylic acid derivative, while reduction would yield an alcohol derivative.
Applications De Recherche Scientifique
Medicinal Chemistry: As a building block for the synthesis of bioactive molecules with potential therapeutic properties.
Materials Science: As a precursor for the synthesis of functional materials with unique electronic or optical properties.
Biological Studies: As a probe for studying biological processes and interactions at the molecular level.
Chemical Biology: As a tool for the development of chemical probes and inhibitors for target identification and validation.
Mécanisme D'action
The mechanism of action of Ethyl 5-bromo-2-formyl-4-[(6-methoxypyridin-3-yl)methyl]-1-(phenylmethoxymethyl)pyrrole-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would be specific to the particular bioactive derivative synthesized from this compound.
Comparaison Avec Des Composés Similaires
Ethyl 5-bromo-2-formyl-4-[(6-methoxypyridin-3-yl)methyl]-1-(phenylmethoxymethyl)pyrrole-3-carboxylate can be compared with other similar compounds, such as:
Ethyl 5-bromo-2-formyl-4-[(6-methoxypyridin-3-yl)methyl]-1-(methoxymethyl)pyrrole-3-carboxylate: Differing by the protecting group, which can affect reactivity and selectivity.
Ethyl 5-bromo-2-formyl-4-[(6-methoxypyridin-3-yl)methyl]-1-(phenylmethyl)pyrrole-3-carboxylate: Differing by the presence of a phenylmethyl group instead of phenylmethoxymethyl, which can influence the compound’s properties and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which allows for a wide range of chemical modifications and applications.
Propriétés
Formule moléculaire |
C23H23BrN2O5 |
|---|---|
Poids moléculaire |
487.3 g/mol |
Nom IUPAC |
ethyl 5-bromo-2-formyl-4-[(6-methoxypyridin-3-yl)methyl]-1-(phenylmethoxymethyl)pyrrole-3-carboxylate |
InChI |
InChI=1S/C23H23BrN2O5/c1-3-31-23(28)21-18(11-17-9-10-20(29-2)25-12-17)22(24)26(19(21)13-27)15-30-14-16-7-5-4-6-8-16/h4-10,12-13H,3,11,14-15H2,1-2H3 |
Clé InChI |
XZPHBGWWWMEORD-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(N(C(=C1CC2=CN=C(C=C2)OC)Br)COCC3=CC=CC=C3)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Amino-3-nitro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzoic acid methyl ester](/img/structure/B8521182.png)

![Cyclopentanesulfonic acid [2-(1H-indol-3-yl)-ethyl]-amide](/img/structure/B8521212.png)

![4-[(Methyl)(methylsulfonyl)amino]benzoic acid methyl ester](/img/structure/B8521224.png)








